4-Methoxypiperidine-3-carboxylic acid;hydrochloride
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Overview
Description
4-Methoxypiperidine-3-carboxylic acid;hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a methoxy group at the fourth position and a carboxylic acid group at the third position, along with a hydrochloride salt form. Piperidine derivatives are widely used in pharmaceuticals due to their biological activity and structural versatility .
Preparation Methods
The synthesis of 4-Methoxypiperidine-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine, which allows for acid-free hydrogenation with good yields and selectivity . Another approach includes the enantioselective multistage synthesis of hydroxypiperidine derivatives, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
4-Methoxypiperidine-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the methoxy group to a carbonyl group.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Cyclization: The compound can undergo cyclization reactions to form various piperidine derivatives with different substituents.
Scientific Research Applications
4-Methoxypiperidine-3-carboxylic acid;hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxypiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
4-Methoxypiperidine-3-carboxylic acid;hydrochloride can be compared with other piperidine derivatives such as:
4-Methoxypiperidine-4-carboxylic acid;hydrochloride: Similar in structure but with the carboxylic acid group at the fourth position.
3-Hydroxypiperidine-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group.
Piperidine-3-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-methoxypiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOYINXDSDQXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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